molecular formula C9H9BrN2O2S B1411550 3-(2-Bromo-6-nitrophenyl)thiazolidine CAS No. 1774896-89-7

3-(2-Bromo-6-nitrophenyl)thiazolidine

Cat. No.: B1411550
CAS No.: 1774896-89-7
M. Wt: 289.15 g/mol
InChI Key: YSWKGNUZSSFPTR-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-nitrophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 2-bromo-6-nitrophenyl group. Thiazolidines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of 3-(2-Bromo-6-nitrophenyl)thiazolidine typically involves the reaction of 2-bromo-6-nitrobenzaldehyde with cysteamine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring . Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to improve yield and purity.

Chemical Reactions Analysis

3-(2-Bromo-6-nitrophenyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amino-thiazolidines, sulfoxides, and substituted thiazolidines.

Scientific Research Applications

3-(2-Bromo-6-nitrophenyl)thiazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-nitrophenyl)thiazolidine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and induce oxidative stress in cells by generating reactive oxygen species . These actions contribute to its antimicrobial, anticancer, and other biological activities.

Comparison with Similar Compounds

3-(2-Bromo-6-nitrophenyl)thiazolidine can be compared with other thiazolidine derivatives such as:

Properties

IUPAC Name

3-(2-bromo-6-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c10-7-2-1-3-8(12(13)14)9(7)11-4-5-15-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWKGNUZSSFPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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